5-({3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
Overview
Description
5-({3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps:
Formation of the diazinane ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This is achieved through a substitution reaction using 2-chlorophenylmethanol.
Ethoxylation: The ethoxy group is introduced via an etherification reaction.
Final assembly: The final product is obtained by combining the intermediate compounds under specific conditions, often involving a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.
Reduction: Reduction reactions can target the diazinane ring, potentially leading to ring-opening or modification.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Reduced forms of the diazinane ring or modified side chains.
Substitution: New compounds with different substituents on the chlorophenyl groups.
Scientific Research Applications
Chemistry
The compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is explored for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Medicine
Preliminary studies indicate that derivatives of this compound may exhibit biological activity, such as anti-inflammatory or anticancer properties. Further research is needed to fully understand its therapeutic potential.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 5-({3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions could modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-({3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
- 5-({3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-PROPOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness
The unique combination of the ethoxy group and the diazinane ring in 5-({3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE distinguishes it from similar compounds. This structural feature may confer distinct chemical properties and biological activities, making it a compound of interest for further research and development.
Properties
IUPAC Name |
5-[[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O5/c1-2-28-16-9-11(7-13-18(25)23-20(27)24-19(13)26)8-15(22)17(16)29-10-12-5-3-4-6-14(12)21/h3-9H,2,10H2,1H3,(H2,23,24,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXLMWADXSNPKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)Cl)OCC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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